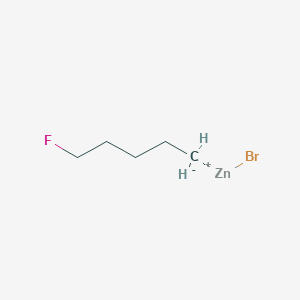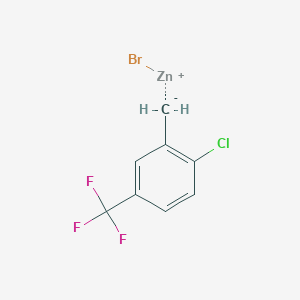
5-Fluoropentylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoropentylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is a solution of 5-Fluoropentylzinc bromide in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoropentylzinc bromide can be synthesized through the reaction of 5-Fluoropentyl bromide with zinc in the presence of tetrahydrofuran. The reaction typically involves the following steps:
- Dissolution of zinc powder in tetrahydrofuran.
- Addition of 5-Fluoropentyl bromide to the zinc solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of 5-Fluoropentylzinc bromide.
Industrial Production Methods
In industrial settings, the production of 5-Fluoropentylzinc bromide follows similar principles but on a larger scale. The process involves:
- Using high-purity zinc and 5-Fluoropentyl bromide.
- Employing automated reactors to control reaction conditions precisely.
- Ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Fluoropentylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction reactions: It can participate in redox reactions under specific conditions.
Coupling reactions: It is often used in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with 5-Fluoropentylzinc bromide.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving 5-Fluoropentylzinc bromide include:
Alcohols: Formed through nucleophilic addition to carbonyl compounds.
Alkanes and alkenes: Formed through coupling reactions with alkyl halides.
Scientific Research Applications
5-Fluoropentylzinc bromide has numerous applications in scientific research, including:
Organic synthesis: It is used to construct complex organic molecules, particularly in the pharmaceutical industry.
Medicinal chemistry: It is employed in the synthesis of potential drug candidates.
Material science: It is used in the preparation of novel materials with unique properties.
Biological studies: It is utilized in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of 5-Fluoropentylzinc bromide involves its role as a nucleophile in various chemical reactions. The compound’s zinc atom facilitates the formation of carbon-carbon bonds by donating electrons to electrophilic centers. This process is crucial in forming new molecular structures and is widely exploited in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
5-Fluoropentylmagnesium bromide: Another organometallic compound used in similar reactions.
5-Fluoropentyl lithium: A highly reactive organolithium compound with similar applications.
5-Fluoropentylboronic acid: Used in Suzuki coupling reactions.
Uniqueness
5-Fluoropentylzinc bromide is unique due to its moderate reactivity compared to other organometallic compounds. It offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. Its use in tetrahydrofuran as a solvent further enhances its versatility in organic synthesis.
Properties
IUPAC Name |
bromozinc(1+);1-fluoropentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F.BrH.Zn/c1-2-3-4-5-6;;/h1-5H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQELNCMIYAWGSQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCF.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














